Formaldehyde

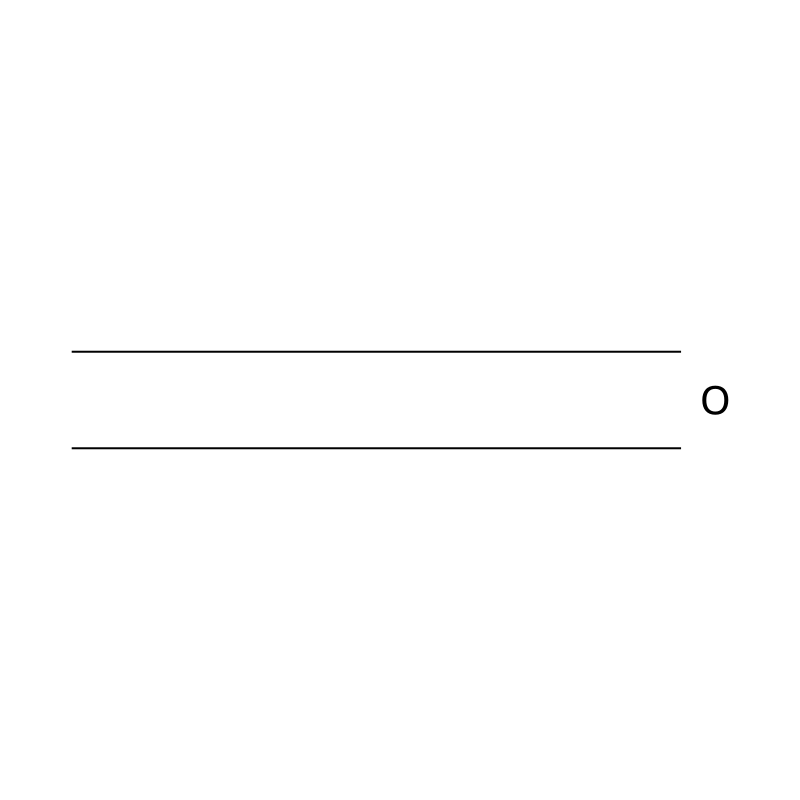

H2CO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2CO

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.00X10+5 mg/L at 20 °C

In water, miscible at 25 °C

In water, 95 weight % at 20 °C

Soluble in ethanol and chloroform; miscible with ether, acetone and benzene

400 mg/mL at 20 °C

Solubility in water: very good

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Biomolecule Cross-linking and Fixation:

- Preserving Structure for Microscopic Analysis: Formaldehyde acts as a fixative by cross-linking proteins, nucleic acids, and other biomolecules within cells and tissues. This process preserves their natural structure and organization, enabling detailed observation under a microscope . This technique is crucial for various fields, including:

Studying Protein-DNA Interactions:

- Chromatin Immunoprecipitation (ChIP): Formaldehyde helps study interactions between proteins and DNA by cross-linking them. This allows researchers to pull down specific DNA regions bound by proteins of interest, providing insights into gene regulation and chromatin structure .

Vaccine Production:

Formaldehyde is a colorless, flammable gas with a pungent odor, primarily recognized as the simplest aldehyde. Its chemical formula is , and it is highly soluble in water, where it exists predominantly as methylene glycol in aqueous solutions. Formaldehyde is produced naturally in small amounts during various metabolic processes in living organisms, including humans, and is also generated through combustion and atmospheric reactions involving hydrocarbons .

- Oxidation: Formaldehyde can be oxidized to formic acid when exposed to atmospheric oxygen. This reaction is significant in both environmental and industrial contexts .

- Cannizzaro Reaction: In the presence of strong bases, formaldehyde undergoes disproportionation to yield formic acid and methanol .

- Cross-linking Reactions: Formaldehyde readily reacts with amino acids and proteins, forming cross-links that are critical in biological fixation processes. For instance, it can react with primary amines to create methylene bridges, which stabilize protein structures .

- Hydroxymethylation: It reacts with various compounds to form hydroxymethyl derivatives, which can further undergo additional reactions .

Formaldehyde plays a dual role in biological systems. While it is a metabolic byproduct and essential for certain biochemical pathways (e.g., epigenetic modifications), its reactivity poses risks of toxicity at elevated concentrations. It can react with nucleophilic sites on proteins and nucleic acids, leading to cross-linking that may disrupt normal cellular functions. The compound's interaction with amino acids varies; for example, it reacts most efficiently with cysteine, forming stable thiazolidine derivatives .

Formaldehyde has numerous applications across various industries:

- Preservative and Fixative: Commonly used in biological laboratories for tissue preservation due to its ability to cross-link proteins.

- Manufacturing: Acts as a key intermediate in producing resins (e.g., phenol-formaldehyde resins), plastics, and adhesives used in wood products like particleboard and plywood .

- Chemical Synthesis: Serves as a building block for synthesizing various chemicals, including methylene diphenyl diisocyanate and hexamine .

Studies on formaldehyde interactions reveal its significant reactivity with biological macromolecules:

- Amino Acids: Formaldehyde reacts preferentially with nucleophilic amino acids such as cysteine and lysine, leading to the formation of various hydroxymethylated products and cross-linked structures .

- Proteins: The compound's ability to form covalent bonds with proteins has implications for both health (e.g., potential toxicity) and industrial applications (e.g., tissue fixation) .

Formaldehyde shares similarities with several other aldehydes and reactive carbonyl compounds. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetaldehyde | A two-carbon aldehyde used in the synthesis of other chemicals; less reactive than formaldehyde. | |

| Propionaldehyde | A three-carbon aldehyde; similar reactivity but larger molecular size affects its behavior. | |

| Glutaraldehyde | A five-carbon dialdehyde; more potent cross-linking agent than formaldehyde. | |

| Benzaldehyde | An aromatic aldehyde; participates in electrophilic aromatic substitution but less reactive towards amines compared to formaldehyde. |

Uniqueness of Formaldehyde: Unlike many similar compounds, formaldehyde's small size and high reactivity make it exceptionally effective at forming cross-links with biological macromolecules, which is crucial for its applications in tissue fixation and industrial manufacturing processes.

Formaldehyde (CH₂O) possesses a simple chemical structure comprising one carbon atom bonded to two hydrogen atoms and one oxygen atom through a double bond. Despite this simplicity, formaldehyde demonstrates exceptional reactivity, particularly in hydroxymethylation and polymerization reactions. In ambient conditions, it exists as a colorless gas with a characteristic pungent odor detectable at low concentrations.

For commercial applications, formaldehyde is rarely used in its gaseous form, instead being distributed primarily as an aqueous solution called formalin (typically containing 37% formaldehyde by weight and 10% methanol to prevent polymerization) or as its solid polymeric forms including paraformaldehyde and trioxane.

Natural Occurrence and Environmental Fate

Contrary to common perception, formaldehyde is not exclusively a synthetic industrial chemical. It occurs naturally in all organic life forms including humans, animals, plants, fruits, vegetables, and fish. Within the human body, formaldehyde plays an essential role in metabolic processes and DNA protein development, maintaining a normal presence in human blood.

In environmental systems, formaldehyde demonstrates remarkable biodegradability. In the atmosphere, it breaks down rapidly through photodegradation with a half-life of approximately one hour. Similarly, in soil and water environments, bacterial action quickly degrades the compound. This rapid environmental degradation prevents bioaccumulation, making formaldehyde environmentally benign when properly managed, despite its industrial prevalence.

Formaldehyde in Biochemical Research

Recent scientific investigations have highlighted formaldehyde's critical role as an essential intermediate in one-carbon (C1) metabolism. Research published in 2024 emphasizes how formaldehyde serves as a pivotal bridge in the transition from inorganic to organic carbon, functioning as an intermediate metabolite in methylotrophic microorganisms.

Contemporary biochemical research focuses on exploiting formaldehyde's unique reactivity for biosynthesis of high-value chemicals. Its position as an intermediate C1 compound with high reactivity makes it particularly amenable to biocatalytic applications. Studies indicate promising pathways for carbon chain elongation and construction of complex organic molecules using formaldehyde-mediated biosynthetic routes.

Advanced Catalytic Systems for Methanol Oxidation Processes

The oxidation of methanol remains the dominant industrial pathway for formaldehyde production, with catalytic systems undergoing substantial optimization. Two primary catalyst classes dominate commercial operations: silver-based catalysts and metal oxide composites (primarily iron-molybdenum variants).

Silver catalysts operate at 600–720°C under atmospheric pressure, achieving 77–98% methanol conversion through combined dehydrogenation and partial oxidation [4]. These systems produce formaldehyde concentrations up to 55 wt% but require meticulous temperature control to minimize side products like carbon monoxide and methyl formate [5]. In contrast, iron-molybdenum-vanadium oxide catalysts (Fe-Mo-O) function at lower temperatures (250–400°C) with near-complete methanol conversion (98–99%) and higher selectivity (>95%) [1] [4]. The Mo/Fe stoichiometric ratio critically influences performance, with optimal activity observed at ratios ≥1.5 due to enhanced surface oxygen mobility and stabilized active sites [1] [5].

Table 1: Comparative Performance of Methanol Oxidation Catalysts

| Parameter | Silver Catalysts | Fe-Mo-O Catalysts |

|---|---|---|

| Temperature Range (°C) | 600–720 | 250–400 |

| Methanol Conversion (%) | 77–98 | 98–99 |

| Formaldehyde Selectivity | 85–90 | 93–97 |

| Byproducts | CO, CH₃OCHO | CO, (CH₃)₂O |

| Catalyst Lifetime | 3–6 months | 12–18 months |

Recent innovations focus on hybrid architectures, such as silica-supported Fe-Mo-O nanoclusters, which demonstrate 12% higher activity than conventional bulk oxides due to increased surface area and improved mass transfer [1]. Additionally, ultrasonic-assisted catalyst synthesis methods have reduced Fe-Mo-O preparation times by 40% while maintaining phase purity [5].

Non-Methanol Feedstock Approaches: Methane Partial Oxidation Strategies

Methane-to-formaldehyde pathways present a promising alternative to methanol-dependent systems, particularly for regions with abundant natural gas reserves. Microreactor-enabled partial oxidation achieves 5.5% formaldehyde yield per pass at 1000 K using the GRI-Mech 3.0 kinetic mechanism [2]. This catalyst-free process relies on precise control of residence time (10–50 ms) and O₂/CH₄ ratios (15–20) to favor the reaction channel:

$$

\text{CH}4 \rightarrow \text{CH}3 \rightarrow \text{CH}_2\text{O} \rightarrow \text{HCO} \quad [2]

$$

Key challenges include competing oxidation to CO/CO₂ and the need for rapid quenching (<10⁻⁶ s) to preserve formaldehyde. Computational fluid dynamics models reveal that microchannel reactors (500 μm diameter) achieve 30% higher yields than conventional tubular reactors by enhancing radial heat transfer (10⁶ K/s cooling rates) [2].

Figure 1: Methane Conversion vs. Residence Time at Varying Temperatures

(Simulated data showing peak formaldehyde yield at 1000 K and 30 ms residence time) [2]

Despite progress, methane-based routes remain economically marginal due to low single-pass yields. Plasma-assisted oxidation and photocatalytic systems are under investigation to improve energy efficiency, though scalability remains unproven [2].

Energy-Efficient Continuous Flow Production Technologies

Modern formaldehyde plants integrate continuous flow systems with advanced heat recovery to minimize energy expenditure. The multifunctional evaporator design exemplifies this trend, combining three functions:

- Methanol preheating using waste heat from absorption columns

- Steam generation via exothermic reactor output

- Off-gas recirculation to reduce fresh feedstock demand [3]

This configuration reduces steam consumption by 25% and achieves 550 kg of recoverable steam per ton of formaldehyde produced [3]. Absorption column innovations, including gradient-temperature bubble cap trays, boost formaldehyde concentration to 55–57 wt% while preventing polymerization [3].

Table 2: Energy Metrics for Continuous Flow Systems

| Metric | Traditional Process | Advanced Continuous Flow |

|---|---|---|

| Steam Consumption (kg/t) | 750 | 550 |

| Cooling Water (m³/t) | 45 | 28 |

| Electricity (kWh/t) | 85 | 62 |

Off-gas treatment systems now employ catalytic oxidizers with Pt/Al₂O₃ catalysts, achieving 99.9% destruction efficiency for residual formaldehyde and methanol, thereby meeting stringent emission standards [3] [5].

Formaldehyde represents one of the most potent crosslinking agents in biological systems, forming covalent bonds between proteins and DNA that fundamentally alter chromatin architecture [1]. The molecular basis of these interactions involves the electrophilic carbon center of formaldehyde, which readily attacks nucleophilic residues in both proteins and nucleic acids, creating stable methylene bridges that can persist for extended periods under physiological conditions [2].

The predominant crosslinking reaction occurs between lysine residues in proteins and deoxyguanosine in DNA, representing the highest yield crosslinked product observed in systematic in vitro analyses [1]. This preference stems from the enhanced nucleophilicity of the epsilon-amino group in lysine compared to other amino acid side chains, combined with the accessibility of these residues in DNA-binding proteins [1]. The reaction mechanism proceeds through initial Schiff base formation between formaldehyde and the lysine residue, followed by nucleophilic attack from the DNA base to establish a methylene bridge [2].

Cysteine-guanosine crosslinks constitute the second most prominent reaction, forming hemiaminal thioether linkages that exhibit moderate stability [2]. These crosslinks demonstrate distinct chemical characteristics compared to lysine-mediated bonds, with different susceptibility to reversal conditions and varying biological consequences [3]. The formation of cysteine-DNA crosslinks occurs through direct nucleophilic attack by the thiol group on formaldehyde, followed by secondary reaction with nucleobase amino groups [4].

The kinetics of formaldehyde crosslinking in chromatin exhibit remarkable temperature dependence, with crosslink reversal half-lives ranging from 179 hours at 4°C to 11.3 hours at 47°C [2]. This temperature sensitivity has profound implications for experimental protocols utilizing formaldehyde fixation, as elevated temperatures can lead to significant crosslink dissociation during processing steps [2]. The reversal process involves dissociation of the methylene linkage, with the rate increasing exponentially with temperature while remaining independent of salt concentration [2].

Chromatin immunoprecipitation studies have revealed that formaldehyde crosslinking exhibits selectivity for specific protein-DNA interactions, effectively capturing transcription factors bound to physiologically relevant sites while showing limited reactivity with non-specifically bound proteins [1]. This selectivity arises from the requirement for close spatial proximity between reactive groups, with the crosslinking distance limited to approximately 2 Angstroms [5]. Consequently, only proteins in intimate contact with DNA undergo efficient crosslinking, making formaldehyde an invaluable tool for studying in vivo chromatin organization [6].

The impact of formaldehyde crosslinking on chromatin structure extends beyond simple protein-DNA immobilization, inducing large-scale chromatin decondensation and altered nucleosome dynamics [7] [8]. These structural changes involve ATP-dependent mechanisms and require the activity of poly(ADP-ribose) polymerase 1, indicating integration with cellular DNA damage response pathways [7]. The crosslinking process can generate higher-order daisy-chained structures that complicate chromatin organization, potentially leading to misleading interpretations if not properly controlled [1].

Enzymatic Detoxification Pathways: ADH5/GSH-Dependent Formaldehyde Dehydrogenase Systems

Alcohol dehydrogenase 5 (ADH5) represents the primary enzymatic defense mechanism against formaldehyde toxicity in mammalian cells, catalyzing the glutathione-dependent oxidation of formaldehyde to formate through a well-characterized biochemical pathway [3] [9]. This cytosolic enzyme, encoded by the ADH5 gene in humans and Adh5 in mice, exhibits ubiquitous tissue expression with particularly high activity in liver, kidney, and brain tissues [10] [11].

The ADH5 catalytic mechanism follows a random bi-bi kinetic pattern, distinguishing it from other members of the alcohol dehydrogenase family [9] [12]. In this mechanism, either substrate - S-hydroxymethylglutathione or NAD+ - can bind first to the enzyme, providing kinetic flexibility under varying cellular conditions [9]. The enzyme exhibits optimal activity at physiological pH (8.0-8.5) and temperature (37°C), with a Km value for S-hydroxymethylglutathione ranging from 2-15 μM depending on experimental conditions [9] [12].

The functional enzyme exists as a homodimer with subunits of approximately 39.7 kDa, containing zinc coordination sites essential for catalytic activity [12]. The active site zinc exhibits two distinct coordination environments: in the apoenzyme, zinc coordinates with Cys44, His66, Cys173, and a water molecule, while in substrate-bound forms, Glu67 replaces the water molecule, representing an intermediate step in ligand exchange [12]. This zinc coordination plasticity facilitates the random kinetic mechanism and substrate binding flexibility [12].

The physiological substrate for ADH5, S-hydroxymethylglutathione, forms spontaneously through the reaction of formaldehyde with glutathione, proceeding without enzymatic catalysis under physiological conditions [3] [13]. This non-enzymatic reaction represents the initial step in formaldehyde detoxification, effectively sequestering reactive formaldehyde into a less toxic intermediate [3]. The subsequent ADH5-catalyzed oxidation converts this intermediate to S-formylglutathione, which undergoes hydrolysis by S-formylglutathione hydrolase to yield formate and regenerate glutathione [3] [14].

ADH5 deficiency results in dramatically increased formaldehyde sensitivity, with the lethal dose decreasing from 0.2 g/kg in normal mice to 0.13 g/kg in Adh5-knockout animals [15]. This enhanced susceptibility demonstrates the critical role of ADH5 in maintaining formaldehyde homeostasis and protecting against endogenous formaldehyde accumulation [15]. In ADH5-deficient systems, alternative detoxification pathways become activated, including ALDH2-mediated formaldehyde oxidation and amino acid-dependent metabolism [15] [16].

ALDH2 provides a crucial backup formaldehyde detoxification mechanism, particularly in mitochondrial compartments where this enzyme exhibits high activity [15] [16]. Unlike ADH5, which requires glutathione conjugation, ALDH2 can directly oxidize free formaldehyde to formate using NAD+ as cofactor [15]. The importance of this dual detoxification system becomes apparent in individuals carrying both ADH5 deficiency and ALDH2 dysfunction, resulting in severe multisystem disorders characterized by bone marrow failure and increased cancer susceptibility [16].

The integration of ADH5 activity with one-carbon metabolism provides an additional layer of physiological significance [11]. Formate produced through ADH5-mediated formaldehyde oxidation contributes to the cellular one-carbon pool, supporting de novo purine biosynthesis and other folate-dependent reactions [11]. This connection becomes particularly important during folate deficiency, when ADH5-derived formate can compensate for reduced folate-dependent formate production [11].

Endogenous Formaldehyde Metabolism: Cysteine/Histidine-Mediated Reservoir Formation

Beyond the well-characterized ADH5/glutathione pathway, mammalian cells possess alternative formaldehyde metabolism mechanisms centered on direct reactions with free amino acids, particularly cysteine and histidine [3] [17]. These pathways operate independently of enzymatic catalysis, proceeding through spontaneous chemical reactions that can function as backup detoxification systems when primary enzymatic mechanisms become saturated or compromised [3] [17].

Cysteine represents the most reactive amino acid toward formaldehyde, forming timonacic (thiazolidine-4-carboxylic acid) through rapid nucleophilic attack of the thiol group [3] [4] [17]. This reaction proceeds to completion within 2 hours under physiological conditions, demonstrating kinetics significantly faster than formaldehyde reactions with other amino acids or glutathione [3] [17]. The formation of timonacic involves cyclization of the initial cysteine-formaldehyde adduct, creating a stable five-membered ring structure that exhibits enhanced solubility compared to free cysteine [3] [17].

The timonacic-forming reaction exhibits remarkable reversibility, establishing this compound as a biological formaldehyde reservoir [3] [17]. Under appropriate conditions, timonacic can dissociate to regenerate cysteine and formaldehyde, enabling tissue-to-tissue transport of sequestered formaldehyde [3] [17]. This reservoir function has been demonstrated in Adh5-knockout mice, where timonacic levels in plasma are significantly elevated compared to wild-type controls, and further increase following methanol administration [3] [17].

Histidine provides a secondary amino acid-mediated formaldehyde metabolism pathway, forming spinacine through direct reaction with the imidazole ring [3] [17]. Unlike the rapid cysteine reaction, histidine-formaldehyde condensation proceeds slowly with linear kinetics over extended periods, failing to reach saturation even after 6 hours of incubation [3] [17]. This slow kinetics suggests a minor role for histidine in acute formaldehyde detoxification, but potential significance in chronic low-level exposure scenarios [3] [17].

The spinacine formation reaction appears irreversible under physiological conditions, distinguishing it from the cysteine-timonacic system [3] [17]. Spinacine accumulation is particularly pronounced in ADH5-deficient cells exposed to formaldehyde, indicating compensatory activation when primary detoxification mechanisms are impaired [3] [17]. The biological fate of spinacine remains poorly characterized, but its stable nature suggests potential utility as a biomarker for formaldehyde exposure [18].

Metabolomic analyses have revealed that these amino acid-dependent pathways become substantially upregulated in ADH5-deficient systems [3] [17]. Using isotopic labeling approaches, researchers have demonstrated incorporation of 13C from formaldehyde precursors into both timonacic and spinacine in cultured mammalian cells [3] [17]. These findings establish the physiological relevance of amino acid-mediated formaldehyde metabolism beyond simple in vitro chemical reactions [3] [17].

The amino acid pathways exhibit distinct tissue distribution patterns and regulatory characteristics [17]. Timonacic formation occurs ubiquitously but shows particular enhancement in tissues with high cysteine availability or ADH5 deficiency [17]. The compound's enhanced solubility facilitates transport across cell membranes and tissue barriers, enabling systemic distribution of sequestered formaldehyde [17]. This transport function may contribute to whole-body formaldehyde homeostasis and explain the relatively mild phenotype of ADH5-deficient animals under normal conditions [15].

N-formylcysteine represents an additional metabolite in the cysteine-formaldehyde pathway, formed through either direct reaction of formaldehyde with the amino group of cysteine or through metabolism of timonacic [3] [17]. This compound accumulates dramatically in ADH5-deficient mice treated with methanol, suggesting a bottleneck in its further metabolism [3] [17]. The biological significance and degradation pathways for N-formylcysteine require further investigation, but its accumulation pattern indicates potential toxicological relevance [3] [17].

Physical Description

Formaldehyde, solution, flammable appears as a colorless aqueous solution of formaldehyde, which is a gas at ordinary conditions. Has a pungent irritating odor. Flash point varies from 122 to 141 °F. Denser than water. The vapors are heavier than air and are highly irritating to the nose. Toxic if swallowed. Contact can cause severe injury to the skin accompanied by drying, cracking, and scaling. Used to make plastics, other chemicals, and fertilizers. Used as a preservative and a corrosion inhibitor. Rate of onset: Immediate Persistence: Hours Odor threshold: 1 ppm Source/use/other hazard: Disinfection/germicide; fungicide; textile; health care (tissue fixing).

Formaldehyde, solutions (formalin) (corrosive) appears as a colorless liquid with a pungent irritating odor. Contains 37-50% formaldehyde by mass and varying amounts of methanol, added to prevent precipitation of formaldehyde polymers (formaldehyde exists in solution as CH2(OH)2 and its polymers HO(CH2O)xH where x averages about three). Formalin free of methanol is also shipped but must be kept warm (about 30 °C (86 °F)) to prevent polymerization. Pure formaldehyde, a gas, is not handled commercially because it tends to polymerize exothermally and may ignite. Vapor from formalin solution is flammable and an explosion hazard when exposed to flame or heat. Skin and eye irritant. Confirmed carcinogen.

Gas or Vapor; Liquid

Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH]

Colorless liquid with a pungent odor; Formalin is an aqueous solution that is 37 % formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol; [NIOSH]

Liquid

COLOURLESS GAS WITH PUNGENT ODOUR.

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions.

Nearly colorless gas with a pungent, suffocating odor.

Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]

Color/Form

Colorless gas at ordinary temperatures

Clear, water-white, very slightly acid, gas or liquid.

Clear, colorless or nearly colorless liquid /Formaldehyde solution/

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-3.1 °F at 760 mmHg ; commercial aqueous formaldehyde boils at 205 °F (EPA, 1998)

214 °F at 760 mmHg (NIOSH, 2024)

-19.5 °C

Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/

-20 °C

98 °C

-6 °F

214 °F

Flash Point

185 °F (NIOSH, 2024)

Exposure limits are "as formaldehyde." 85 °C

185 °F (85 °C) (Closed cup) /Gas/

122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/

185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/

83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol

83 °C c.c.

varies from 122-141 °F

185 °F

NA (Gas)

Heavy Atom Count

Vapor Density

1.067 to 1.075 for gas state (EPA, 1998) (Relative to Air)

1.067 (Air = 1)

Relative vapor density (air = 1): 1.08

Relative vapor density (air = 1): 1.03

1.04

Density

1.08 at 77 °F (NIOSH, 2024) - Denser than water; will sink

0.815 g/cu cm at -20 °C

Relative density (water = 1): 0.8

1.04(relative gas density)

LogP

0.35 (LogP)

log Kow = 0.35

0.35

0,35

Odor

Pungent, irritating odor /Formaldehyde solution/

Odor Threshold

Odor Threshold High: 1.9 [ppm]

Odor threshold from CHEMINFO

In HSDB: odor threshold = 0.5-1 ppm

Odor threshold estimated at less than 0.5 ppm

Odor Threshold Low: 0.02 [ppm]

Odor Threshold High: 1.9 [ppm]

Odor threshold from CHEMINFO

0.5 to 1.0 ppm

Detection: media= water: 4.99x10+1 ppm /Chemically pure/

Detection: media= water: 2.50x10+1 ppm /Purity not specified/

Recognition: media= air: 1.00 ppm /Chemically pure/

For more Odor Threshold (Complete) data for FORMALDEHYDE (6 total), please visit the HSDB record page.

Decomposition

Decomposition products: carbon monoxide and carbon dioxide.

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-134 °F for anhydrous form (EPA, 1998)

-92 °C

-134 °F

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Drug Indication

Therapeutic Uses

/Formaldehyde/ is used for humans as a treatment for athlete's foot, in cough drops, skin disinfectants, mouthwashes, spermatocide creams, as a disinfectant for vasectomies and root canals, and formerly to sterilize certain cysts before surgical removal. /Former use/

MEDICATION (VET): For various skin diseases of large animals & demodectic mange in dog /soln, USP/

MEDICATION (VET): Antiseptics, fumigant, has been used in tympany, diarrhea, mastitis, pneumonia, internal bleeding.

For more Therapeutic Uses (Complete) data for FORMALDEHYDE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases.

Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process.

/The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde.

Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process.

Vapor Pressure

10 mmHg at -126.4 °F for anhydrous form (EPA, 1998)

1 mmHg (NIOSH, 2024)

Vapor pressure: 1 mm Hg /Formalin/

3,890 mm Hg at 25 °C /100% formaldehyde/

Vapor pressure, kPa at 20 °C: 0.2

>1 atm

1 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

30525-89-4

9002-81-7

1664-98-8

Absorption Distribution and Excretion

In rats and mice administered (14)C-formaldehyde intragastrically, 40% of dose... /was/ expired as carbon dioxide, 10% /was/ excreted in urine and 1% in feces after 12 hr; carcasses contained 20% after 24 hr and 10% after 4 days. When female rats were administered (14)C-formaldehyde ip at dose level of 70 mg/kg, 82% of dose was expired as (14)C dioxide and 13-14% was excreted via kidneys... .

Formaldehyde is absorbed rapidly and almost completely from the rodent intestinal tract. In rats, about 40% of an oral dose of (14)C-formaldehyde (7 mg/kg) was eliminated as (14)C-carbon dioxide within 12 hours, while 10% was excreted in the urine and 1% in the feces. A substantial portion of the radioactivity remained in the carcass as products of metabolic incorporation.

Four men and two women were exposed to a 1.9 ppm air concentration of formaldehyde in a large walk-in chamber for 40 minutes. Shortly before and shortly after the exposure, venous blood samples were taken from each person (each person served as his/her own control) and the blood was analyzed for formaldehyde content. Mean venous blood formaldehyde concentrations in humans prior to exposure showed a blood concentration of 2.61 + or - 0.41 ug/g of blood. Individual variability was markedly present. Immediately after a 40-minute exposure, mean blood concentration of formaldehyde was 2.77 + or - 0.28 ug/g of blood. There was no significant difference between pre- and postexposure blood concentrations of formaldehyde at the formaldehyde air concentrations tested in this study. This result suggests that formaldehyde was absorbed only into the tissues of the respiratory tract. The absence of increased formaldehyde concentrations in the blood is likely due to its rapid metabolism in these tissues and/or fast reaction with cellular macromolecules.

For more Absorption, Distribution and Excretion (Complete) data for FORMALDEHYDE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Rats injected ip with 0.26 mg/kg (14)C-labeled formaldehyde ... excreted approx 22% of this dose in the urine over 5 days. Formic acid and a thiazolidine-4-carboxylic acid derivative were identified in urine as formaldehyde metabolites.

Several of the urinary excretion products of formaldehyde in rats have been identified after intraperitoneal administration of (14)C-formaldehyde. After injecting Wistar rats with 0.26 mg/kg body weight, ... formate and a sulfur-containing metabolite (thought to be a derivative of thiazolidine-4-carboxylic acid) and products presumed to result from one-carbon metabolism /were detected/. Thiazolidine-4-carboxylate, which is formed via the nonenzymatic condensation of formaldehyde with cysteine, was not detected in urine.

Formaldehyde absorbed into the bloodstream is metabolized to formic acid, which is excreted in the urine as the sodium salt or oxidized further to carbon dioxide and water. This detoxification process can deal efficiently with low concentrations of formaldehyde, but high concentrations cause acidosis and tissue damage.

For more Metabolism/Metabolites (Complete) data for FORMALDEHYDE (13 total), please visit the HSDB record page.

Formaldehyde may be absorbed following inhalation, oral, or dermal exposure. It is an essential metabolic intermediate in all cells and is produced during the normal metabolism of serine, glycine, methionine, and choline and also by the demethylation of N-, S-, and O-methyl compounds. Exogenous formaldehyde is metabolized to formate by the enzyme formaldehyde dehydrogenase at the initial site of contact. After oxidation of formaldehyde to formate, the carbon atom is further oxidized to carbon dioxide or incorporated into purines, thymidine, and amino acids via tetrahydrofolatedependent one-carbon biosynthetic pathways. Formaldehyde is not stored in the body and is excreted in the urine (primarily as formic acid), incorporated into other cellular molecules, or exhaled as carbon dioxide. (L962)

Wikipedia

GABA

Drug Warnings

Biological Half Life

...In several species... formaldehyde has a half-life of only 1 min; but the half-life for formic acid is species dependent.

Formaldehyde is rapidly metabolized with a half-life in the blood of approx 1.5 min. This half-life is based primarily on primate data although available human data are consistent with this observation of a very short half-life. Data from other species suggest that the half-life of formaldehyde is fairly similar in many species.

Use Classification

Hazardous Air Pollutants (HAPs)

Agrochemicals -> Pesticides

Hazard Classes and Categories -> Carcinogens, Corrosives, Mutagens, Flammable - 4th degree

Cosmetics -> Preservative

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Formaldehyde has been produced commercially since 1889 by the catalytic oxidation of methanol. Various specific methods were used in the past, but only two are widely used currently: the silver catalyst process and the metal oxide catalyst process. The silver catalyst process is conducted in one of two ways: (i) partial oxidation and dehydrogenation with air in the presence of silver crystals, steam and excess methanol at 680-720 °C and at atmospheric pressure (also called the BASF process; methanol conversion, 97-98%); and (ii) partial oxidation and dehydrogenation with air in the presence of crystalline silver or silver gauze, steam and excess methanol at 600-650 °C (primary conversion of methanol, 77-87%); the conversion is completed by distilling the product and recycling the unreacted methanol. Carbon monoxide, carbon dioxide, methyl formate and formic acid are by-products. In the metal oxide (Formox) process, methanol is oxidized with excess air in the presence of a modified iron-molybdenum-vanadium oxide catalyst at 250-400 °C and atmospheric pressure (methanol conversion, 98-99%). By-products are carbon monoxide, dimethyl ether and small amounts of carbon dioxide and formic acid.

Historically, formaldehyde has been and continues to be mfr from methanol. During the decades following World War II ... as much as 20% of formaldehyde produced in the USA was made by the vapor phase, non-catalytic oxidation of propane and butanes. ... Today, all of the world's commercial formaldehyde is mfr from methanol and air by an older process using a metal catalyst and a newer one using a metal oxide catalyst. ... In early formaldehyde plants, methanol was oxidized over a copper catalyst, but in recent years this has been almost completely replaced with silver.

Oxidation of synthetic methanol or low-boiling petroleum gases such as propane and butane. Silver, copper, or iron-molybdenum oxide are the most common catalysts.

General Manufacturing Information

Paper Manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Mining (except Oil and Gas) and support activities

Construction

Wood Product Manufacturing

Services

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Fabricated Metal Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Plastics Product Manufacturing

Explosives Manufacturing

Wholesale and Retail Trade

Formaldehyde: ACTIVE

Formaldehyde ... is used in the form of anhydrous monomer, soln, polymers, and derivatives. Anhydrous, monomeric formaldehyde is not avail commercially.

U.S. Formaldehyde production capacity in 1989 was 4,310X10+3 tons/yr based on 37% wt formaldehyde (with 2 wt% methanol) /from Table/

All information on capacity & demand is reported on a 37% wt formaldehyde basis. Total plant production capacity in the USA in 1978 was 4,086X10+3 tons/year. /From table/

Formaldehyde, when used as a preservative in shampoos, may interact unfavorably with both fragrance components and color additives.

For more General Manufacturing Information (Complete) data for FORMALDEHYDE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-TSC/NERL 556; Procedure: capillary gas chromatography with electron capture detection; Analyte: formaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.36 ug/L.

Method: ASTM D6303; Procedure: spectroscopy (colorimetry; photometry); Analyte: formaldehyde; Matrix: water and wastewater; Detection Limit: 0.2 mg/L.

Method: OSHA 52; Procedure: gas chromatography using a nitrogen selective detector; Analyte: formaldehyde; Matrix: air; Detection Limit: 16 ppb (20 ug/cu m).

For more Analytic Laboratory Methods (Complete) data for FORMALDEHYDE (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Formalin is ... supplied unstabilized or methanol-stabilized. The latter may be stored at room temp without precipitation of solid formaldehyde polymers because it contains 5-10% of methyl alcohol. The uninhibited type must be maintained at a temp of at least 32 °C to prevent the separation of solid formaldehyde polymers.

Inhibition by methanol decreases the minimum storage temp by about 2.3 °C per wt % methanol for unstabilized soln & about 1.3 °C per wt % methanol for stabilized solutions. Materials of construction preferred for storage vessels are 304, 316, and 347-type stainless steels or lined carbon steels.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

For more Storage Conditions (Complete) data for FORMALDEHYDE (8 total), please visit the HSDB record page.

Interactions

Formaldehyde ... can interact with water-soluble salts during inhalation and produce irritancy beyond that expected for the gas alone. When it was inhaled simultaneously with submicron sodium chloride aerosol, irritancy was augmented in proportion to the aerosol concentration, but this potentiation cannot be accounted for by a simple "carrier" effect of the aerosol ... Reversal of bronchoconstriction was slower ... Thus it appeared that the aerosol itself constituted a new irritant species, the product of a chemical transformation of formaldehyde--perhaps methylene hydroxide. In addition to interactions with water-soluble particles, formaldehyde has been shown to interact with carbon-based particles to augment bacterial infectivity in a murine model. In this case, the potentiation appears to correlate with the surface carrying capacity of the inhaled particle.

The combined effects on the nasal epithelium of mixtures of ozone and formaldehyde at cytotoxic and noncytotoxic concentrations were examined. Male Wistar rats were exposed by inhalation during 22 hr/day for 3 consecutive days to 0.3, 1.0 or 3.0 ppm formaldehyde or to 0.2, 0.4, or 0.8 ppm ozone, or they were sham exposed to clean air. Treatment related histopathological nasal changes, such as dissarrangement, loss of cilia, and hyper/metaplasia of the epithelium were seen at 0.2, 0.4, and 0.8 ppm ozone and at 3 ppm formaldehyde. Simultaneous exposure to both materials did not noticeable affect type, degree, and size the microscopic nasal lesions.

The sensory irritant effect of formaldehyde at 1.2 mg/cu m was shown to decrease when the chemical pyridine was injected into the chamber; such sensory interactions occur in environmentally realistic situations.

For more Interactions (Complete) data for FORMALDEHYDE (16 total), please visit the HSDB record page.

Stability Shelf Life

Formaldehyde gas is stable in the absence of water.

Dates

Aptamer/derivatization-based surface-enhanced Raman scattering membrane assembly for selective analysis of melamine and formaldehyde in migration of melamine kitchenware

Kun Ge, Yuling Hu, Yanjie Zheng, Peichun Jiang, Gongke LiPMID: 34517611 DOI: 10.1016/j.talanta.2021.122743

Abstract

The analysis of contaminants in migration of food contact material (FCMs) is an urgent demand for food safety. In this study, melamine and formaldehyde in melamine kitchenware were selectively analyzed by surface-enhanced Raman scattering (SERS) via aptamer/derivatization-based membrane assembly. The membrane assembly was designed by simple filtration of Ag nanoparticles-decorated "stellate" silicon dioxide (SiO/Ag) and composites of reduced graphene oxide and Ag nanoparticles (rGO/Ag) functioned with specific reagents. High selectivity can be realized by melamine aptamer and derivatization reagent of formaldehyde, respectively. The relative standard deviations (RSDs) of melamine and formaldehyde analysis for 11 replicate measurements, 14 consecutive days and 25 batches are less than 6.0 %, which shows excellent repeatability and reproducibility. After the method was validated, the limits of detection (LOD) for melamine and formaldehyde are 0.15 mg/L and 0.21 mg/L, respectively. The developed method was applied to determine the content of melamine and formaldehyde in migration of melamine kitchenware with low relative errors (less than 5.3 %) compared to chromatographic results. The recoveries of melamine and formaldehyde for migrations of melamine kitchenware are 91.2-110.0 % and 94.0-106.0 % with RSDs in range of 1.8-8.3 % and 4.7-9.1 %, respectively. The method proposed a new concept of convenient, portable and reliable strategy for analysis of melamine and formaldehyde in migration from FCMs.

[Extraction and isolation of histones from paraffin-embedded tissues and quantitative analysis of post-translational modifications]

Shanshan Tian, Ranran Liu, Xiaolong Qian, Xiaojing Guo, Kai ZhangPMID: 34505431 DOI: 10.3724/SP.J.1123.2021.06018

Abstract

Histone post-translational modifications (HPTMs) have been believed to play crucial roles in the regulation of gene transcription. Thus, aberrant modification of histone can contribute to the occurrence and development of diseases such as tumors. To date, formalin fixed paraffin-embedded (FFPE) clinical tissues are believed to be one of the most valuable sample resources in the study of human diseases. Therefore, it is of great significance to reveal the molecular mechanism of cancer and discover the markers of tumor. Proteomics, based on high performance liquid chromatograph-tandem mass spectrometry (HPLC-MS/MS), has become a powerful tool for HPTM identification. However, HPTM analysis of FFPE samples is yet to be explored; it has not been reported in China to our best knowledge. In this study, a new method based on HPLC-MS/MS was developed for the extraction and separation of histone proteins and analysis and quantification of HPTMs in FFPE tissues. First, the strategy for the extraction and separation of histone proteins from FFPE samples were optimized. After comparing the extraction efficiency of two different methods, which include the acid extraction of histone and extraction of total protein, a novel method was developed for histone extraction, separation, and HPTMs analysis by integrating dewaxed hydration treatment of FFPE tissues with protein extraction and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separation. Furthermore, the effects of operation parameters on histone extraction and HPTM identification were investigated, including number of paraffin embedded sections and chemical derivation of histone proteins. Thereafter, the identification and quantification of HPTMs were performed using reversed-phase HPLC-MS/MS in data independent acquisition (DIA) mode. Finally, the optimized methods were applied to quantitative analysis of HPTMs in FFPE tissues. A variety of HPTMs were identified; they included lysine methylation, acetylation, crotonylation, etc. Therefore, the spectrum of HPTMs on global level was set for human breast cancer and paracancerous tissues from two cases of FFPE clinical tissues. The sites holding differential HPTM level in cancer and paracancerous tissues were further obtained by quantifying the individual HPTMs. Thus, the relationship between HPTM level and tumor was discussed. Abnormal HPTM sites were characterized using cluster analysis, thus their similar tendency was found. For example, abnormal HPTM sites such as H3K9me3, H3K9ac, and H3K27me3 in cancers are associated with epigenetic regulation. It indicated that different epigenetic events might occur in cancer and paracancerous tissues. Interestingly, we found that the level of H4K20me3 were both significantly down-regulated in the two cancer tissues. HPTM had been thought to be a potential biomarker in breast cancer; therefore, these positive results indicated that our method is effective for HPTMs of clinical FFPE samples. Our study provides a useful tool for the isolation and analysis of HPTMs in clinical FFPE samples, showing the potential for the detection of epigenetic biomarker in cancer.Formaldehyde reinforces pro-inflammatory responses of macrophages through induction of glycolysis

Huijuan Ma, Jinxuan Lin, Linyi Li, Zhaoqian Ding, Ping Huang, Xiaodong Song, Kaiyan Lou, Wei Wang, Huan XuPMID: 34470174 DOI: 10.1016/j.chemosphere.2021.131149

Abstract

Formaldehyde (FA) is widely used in chemical industry, which is also known as a common indoor air pollutant. Exposure of FA has been associated with multiple detrimental health effects. Our previous study showed that FA could inhibit the development of T lymphocytes in mice, leading to impaired immune functions. Macrophages are important innate immune cells which trigger inflammatory responses in tissues. In the present study, FA exposure at 2.0 mg/mwas found to enhance the pro-inflammatory responses of macrophages in male BALB/c mice, which was confirmed by elevated pro-inflammatory cytokine release and NO secretion in macrophages isolated from the FA-exposed mice and in vitro macrophage models upon lipopolysaccharide stimulation. Glycolysis is the key metabolic process for the classical activation of macrophages, which was found to be elevated in the in vitro macrophage models treated with FA at 50 and 100 μM concentrations for 18 h. HIF-1α and the associated proteins in its signaling cascade, which are known to mediate glycolytic metabolism and inflammatory responses, were found to be upregulated by 50 and 100 μM FA in THP-1 derived and RAW264.7 macrophage models, and the enhanced pro-inflammatory responses induced by 100 μM FA were reversed by inhibitory compounds interfering with glucose metabolism or suppressing HIF-1α activity. Collectively, the results in this study revealed that FA could enhance the pro-inflammatory responses of macrophages through the induction of glycolysis, which outlined the FA-triggered metabolic and functional alterations in immune cells.

Efficient removal of formaldehyde using metal-biochar derived from acid mine drainage sludge and spent coffee waste

Yongtae Ahn, Dong-Wan Cho, Waleed Ahmad, Jungman Jo, Jongsoo Jurng, Mayur B Kurade, Byong-Hun Jeon, Jaeyoung ChoiPMID: 34392094 DOI: 10.1016/j.jenvman.2021.113468

Abstract

A novel metal-biochar (Biochar/AMDS) composite were fabricated by co-pyrolysis of spent coffee waste (SCW)/acid mine drainage sludge (AMDS), and their effective application in adsorptive removal of air pollutants such as formaldehyde in indoor environments was evaluated. The physicochemical characteristics of Biochar/AMDS were analyzed using SEM/EDS, XRF, XRD, BET, and FTIR. The characterization results illustrated that Biochar/AMDS had the highly porous structure, carbonaceous layers, and heterogeneous Fe phases (hematite, metallic Fe, and magnetite). The fixed-bed column test showed that the removal of formaldehyde by Biochar/AMDS was 18.4-fold higher than that by metal-free biochar (i.e., SCW-derived biochar). Changing the ratio of AMDS from 1:6 to 1:1 significantly increased the adsorption capacity for formaldehyde from 1008 to 1811 mg/g. In addition, thermal treatment of used adsorbent at 100 °C effectively restored the adsorptive function exhausted during the column test. These results provide new insights into the fabrication of practical, low-cost and ecofriendly sorbent for formaldehyde.A direct electron transfer formaldehyde dehydrogenase biosensor for the determination of formaldehyde in river water

Viktorija Teišerskytė, Jaunius Urbonavičius, Dalius RatautasPMID: 34364466 DOI: 10.1016/j.talanta.2021.122657

Abstract

In this work, we report the construction of a direct electron transfer (DET) biosensor based on NAD-dependent formaldehyde dehydrogenase from Pseudomonas sp. (FDH) immobilized on the gold nanoparticle-modified gold electrode. To the best of our knowledge, a DET for FDH was achieved for the first time - the oxidation of formaldehyde started at a low electrode potential of -190 mV vs. Ag/AgCl and reached a maximum current density of 1100 nA cmat 200 mV vs. Ag/AgCl. Also, the designed electrode was insensitive to substrate inhibition (in comparison to the free enzyme) and operated in solutions with formaldehyde concentrations up to 10 mM. The electrode was used and characterized as a mediatorless biosensor for the detection of formaldehyde. The biosensor demonstrated a limit of detection (0.05 mM), linear range from 0.25 to 2.0 mM, the sensitivity of 178.9 nA mM cm

, high stability and selectivity. The biosensor has been successfully tested for the determination of added formaldehyde concentration in river water samples, thus the developed electrode could be applied for a fast, inexpensive and simple measurement of formaldehyde in various media.

A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde

Maxine Mambo Fortibui, Wanyoung Lim, Sohyun Lee, Sungsu Park, Jinheung KimPMID: 34443565 DOI: 10.3390/molecules26164980

Abstract

Formaldehyde (FA) is a colorless, flammable, foul-smelling chemical used in building materials and in the production of numerous household chemical goods. Herein, a fluorescent chemosensor for FA is designed and prepared using a selective organ-targeting probe containing naphthalimide as a fluorophore and hydrazine as a FA-binding site. The amine group of the hydrazine reacts with FA to form a double bond and this condensation reaction is accompanied by a shift in the absorption band of the probe from 438 nm to 443 nm upon the addition of FA. Further, the addition of FA is shown to enhance the emission band at 532 nm relative to the very weak fluorescent emission of the probe itself. Moreover, a high specificity is demonstrated towards FA over other competing analytes such as the calcium ion (Ca), magnesium ion (Mg

), acetaldehyde, benzaldehyde, salicylaldehyde, glucose, glutathione, sodium sulfide (Na

S), sodium hydrosulfide (NaHS), hydrogen peroxide (H

O

), and the

-butylhydroperoxide radical. A typical two-photon dye incorporated into the probe provides intense fluorescence upon excitation at 800 nm, thus demonstrating potential application as a two-photon fluorescent probe for FA sensing. Furthermore, the probe is shown to exhibit a fast response time for the sensing of FA at room temperature and to facilitate intense fluorescence imaging of breast cancer cells upon exposure to FA, thus demonstrating its potential application for the monitoring of FA in living cells. Moreover, the presence of the phenylsulfonamide group allows the probe to visualize dynamic changes in the targeted Golgi apparatus. Hence, the as-designed probe is expected to open up new possibilities for unique interactions with organ-specific biological molecules with potential application in early cancer cell diagnosis.

Estimates of emission strengths of 43 VOCs in wintertime residential indoor environments, Beijing

Lihui Huang, Yanru Wei, Liyuan Zhang, Zhe Ma, Weiping ZhaoPMID: 34328960 DOI: 10.1016/j.scitotenv.2021.148623

Abstract

There are many sources of volatile organic compounds (VOCs) in indoor environments, leading to much higher total indoor VOC concentrations than outdoor counterparts. Given the potential health hazards associated with VOC exposure, it is necessary to estimate the indoor VOC emission strengths. In this study, the indoor and outdoor concentrations of 43 VOCs were concurrently measured in 8 urban residences, Beijing. The indoor/outdoor concentration ratio was used to screen out 36 species having significant indoor sources. A one-compartment steady-state model was developed to estimate the indoor emission strengths of these VOCs, in which ventilation and reaction with ozone were included as sink routes. The order of VOCs in terms of indoor emission strength was d-limonene (a median value of 1.05 g/h), α-pinene (82.50 mg/h), styrene (24.12 mg/h), ß-pinene (9.70 mg/h), formaldehyde (1.97 mg/h), n-dodecane (1.82 mg/h), n-pentadecane (1.66 mg/h), n-hexadecane (1.62 mg/h), n-undecane (1.20 mg/h), acetaldehyde (1.05 mg/h) and 1, 4-dichlorobenzene (0.80 mg/h). The sum of estimates of those VOCs accounted for >95% of total emission strength. Specific indoor sources of those VOCs in the tested homes were identified. Air exchange rate, indoor temperature and air humidity were found to pose significant impacts to the indoor emission strengths of VOCs.Indoor Air Quality: Assessment of Dangerous Substances in Incense Products

Gabriela Ventura Silva, Anabela O Martins, Susana D S MartinsPMID: 34360380 DOI: 10.3390/ijerph18158086

Abstract

Indoor air pollution has obtained more attention in a moment where "stay at home" is a maximum repeated for the entire world. It is urgent to know the sources of pollutants indoors, to improve the indoor air quality. This study presents some results obtained for twelve incense products, used indoors, at home, and in temples, but also in spa centers or yoga gymnasiums, where the respiratory intensity is high, and the consequences on health could be more severe. The focus of this study was the gaseous emissions of different types of incense, performing a VOC screening and identifying some specific VOCs different from the usual ones, which are known or suspected to cause severe chronic health effects: carcinogenic, mutagenic, and reprotoxic. Thirteen compounds were selected: benzene, toluene, styrene, naphthalene, furfural, furan, isoprene, 2-butenal, phenol, 2-furyl methyl ketone, formaldehyde, acetaldehyde, and acrolein. The study also indicated that incense cone type shows a higher probability of being more pollutant than incense stick type, as from the 12 products tested, four were cone type, and three of them were in the group of the four higher polluters. Benzene and formaldehyde presented worrying levels in the major part of the products, above guideline values established by the WHO. Unfortunately, there are no limit values established for indoor air for all the compounds studied, but this fact should not exempt us from taking action to alert the population to the potential dangers of using those products. From this study, acetaldehyde, acrolein, furfural, and furan emerge as compounds with levels to deserve attention.Multiplexed Imaging for Immune Profiling on Human FFPE Material

Artur Mezheyeuski, Carina StrellPMID: 34331283 DOI: 10.1007/978-1-0716-1593-5_9

Abstract

In this chapter, we describe the pipeline for multiplex immunohistochemical staining, multispectral image acquisition, and analysis. The protocol is dedicated for use on human formalin fixed paraffin embedded (FFPE) tissues and utilizes immune markers of dendritic cells, myeloid cells, and macrophages, as well as cytokeratin. This provides quantitative data of the (co-)expression levels and spatial localization of immune cell subtypes.Ultrasensitive and Multiplexed Protein Imaging with Cleavable Fluorescent Tyramide and Antibody Stripping

Thai Pham, Christopher D Nazaroff, Joshua Labaer, Jia GuoPMID: 34445351 DOI: 10.3390/ijms22168644